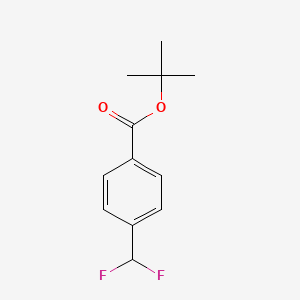

tert-Butyl 4-(difluoromethyl)benzoate

Description

tert-Butyl 4-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group and a difluoromethyl substituent at the para position of the benzene ring. Fluorinated benzoates are widely used as intermediates in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding interactions .

Properties

Molecular Formula |

C12H14F2O2 |

|---|---|

Molecular Weight |

228.23 g/mol |

IUPAC Name |

tert-butyl 4-(difluoromethyl)benzoate |

InChI |

InChI=1S/C12H14F2O2/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3 |

InChI Key |

IEOVMWQTOBXOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(difluoromethyl)benzoate typically involves the esterification of 4-(difluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of tert-Butyl 4-(difluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoate moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Reactions: Products may include various substituted benzoates depending on the nucleophile used.

Oxidation: Products can include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-(difluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-(difluoromethyl)benzoate with key analogs, highlighting structural differences, physicochemical properties, and functional implications:

Detailed Analysis of Substituent Effects

Fluorine and Halogen Substituents

- Bromo/Chloro : Bromine (in tert-Butyl 4-bromo-2-fluorobenzoate) exhibits superior leaving-group ability compared to chlorine, facilitating Suzuki-Miyaura couplings . Chloro derivatives (e.g., CAS 941294-14-0) are cost-effective but require harsher reaction conditions .

Ester Group Variations

- tert-Butyl vs. Ethyl Esters : The tert-butyl group in tert-Butyl 4-(difluoromethyl)benzoate provides steric protection, reducing hydrolysis rates compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate) . This enhances shelf life and compatibility with acidic/basic conditions.

Functional Group Synergy

- This combination is advantageous in kinase inhibitor design .

Biological Activity

Tert-butyl 4-(difluoromethyl)benzoate is an organic compound with the molecular formula C₁₂H₁₃F₂O₂, characterized by a tert-butyl ester group attached to a benzoate moiety that includes a difluoromethyl substituent at the para position. While its biological activity has not been extensively studied, compounds with similar structures often exhibit significant pharmacological properties. This article aims to explore the potential biological activities of tert-butyl 4-(difluoromethyl)benzoate, drawing on available research and comparative analyses.

Structural Characteristics

The unique structural features of tert-butyl 4-(difluoromethyl)benzoate contribute to its potential biological activity:

- Tert-Butyl Group : Provides steric hindrance, which can influence the compound's interaction with biological targets.

- Difluoromethyl Substituent : Enhances metabolic stability and bioavailability due to the electron-withdrawing nature of fluorine atoms, potentially leading to improved interactions with enzymes and receptors.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-Butyl 4-fluorobenzoate | Contains a fluorine atom instead of difluoromethyl | Less sterically hindered compared to difluoromethyl variant |

| Tert-Butyl 4-(trifluoromethyl)benzoate | Contains a trifluoromethyl group | Exhibits enhanced electronic properties due to three fluorines |

| Tert-Butyl benzoate | Lacks fluorinated groups | Simpler structure, less reactive |

| 4-Difluoromethylbenzoic acid | Contains a carboxylic acid instead of an ester | More polar and water-soluble compared to the ester |

Pharmacological Implications

The difluoromethyl group in tert-butyl 4-(difluoromethyl)benzoate may enhance its pharmacokinetic properties. Compounds with such substituents often exhibit improved solubility and metabolic stability, making them suitable candidates for drug development. The structural characteristics may allow for interactions with biological macromolecules, potentially leading to therapeutic applications.

Case Studies and Research Findings

- Antibacterial Activity : Research on benzothiazole derivatives indicated that compounds with similar structural features exhibited strong antibacterial activity against multidrug-resistant strains . This suggests that tert-butyl 4-(difluoromethyl)benzoate could be explored for similar applications.

- Antifungal Activity : A related study on novel benzoates demonstrated moderate antifungal activity against several phytopathogenic fungi . The findings underscore the importance of structural modifications in enhancing biological activity.

- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzene ring can significantly influence biological activity. For example, electron-donating groups at the para position were correlated with increased activity against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.